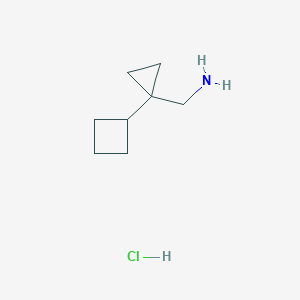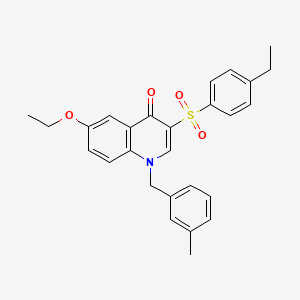
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a phenyl group substituted with a fluorosulfonyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine typically involves the formation of the oxazolidine ring followed by the introduction of the fluorosulfonyloxy group. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidine ring. Subsequent fluorosulfonylation can be achieved using fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and the development of efficient fluorosulfonylation protocols that minimize waste and maximize product purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazolidine ring can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The oxazolidine ring can participate in cyclization or ring-opening reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxazolidine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cyclization and substitution reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Its derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorosulfonyloxy group can form strong interactions with active sites, potentially inhibiting enzyme activity. The oxazolidine ring can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Sulfonyloxyphenyl)-2-oxo-1,3-oxazolidine: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
3-(4-Fluorophenyl)-2-oxo-1,3-oxazolidine: Lacks the sulfonyloxy group, resulting in different chemical properties and applications.
3-(4-Hydroxyphenyl)-2-oxo-1,3-oxazolidine:
Uniqueness
The presence of the fluorosulfonyloxy group in 3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine imparts unique reactivity and potential applications that distinguish it from similar compounds. This functional group enhances the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5S/c10-17(13,14)16-8-3-1-7(2-4-8)11-5-6-15-9(11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQUDLEXTYSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2985282.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)


![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)
![2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2985289.png)





![N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2985301.png)
